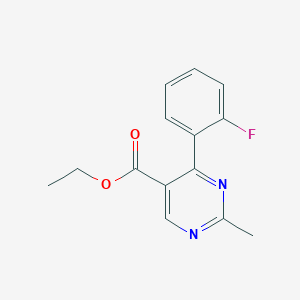
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 2,4,6-trimethylbenzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to dihydropyrrole derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the aromatic ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydropyrrole derivatives
Substitution: Halogenated or nitrated pyrrole derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-Ethyl-3-hydroxy-4-phenyl-1h-pyrrole-2,5-dione: Lacks the trimethyl groups on the aromatic ring.
1-Methyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione: Has a methyl group instead of an ethyl group.
Uniqueness
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione is unique due to the presence of both the ethyl group and the trimethyl-substituted aromatic ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
873937-27-0 |
|---|---|
分子式 |
C15H17NO3 |
分子量 |
259.30 g/mol |
IUPAC名 |
1-ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H17NO3/c1-5-16-14(18)12(13(17)15(16)19)11-9(3)6-8(2)7-10(11)4/h6-7,17H,5H2,1-4H3 |
InChIキー |
LBVPAROCYLMUSJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=C(C1=O)O)C2=C(C=C(C=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Spiro[piperidine-3,9'-xanthen]-2-one](/img/structure/B12596482.png)

![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)
![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12596523.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)


![2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12596546.png)

